molecular formula C6H2ClN3O3 B2889287 5-Chloro-4-nitro-2,1,3-benzoxadiazole CAS No. 5714-17-0

5-Chloro-4-nitro-2,1,3-benzoxadiazole

Cat. No.: B2889287
CAS No.: 5714-17-0
M. Wt: 199.55
InChI Key: JJXNKZYCHQVCND-UHFFFAOYSA-N
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Description

Contextualization within Benzoxadiazole Chemistry

Benzoxadiazoles, also known as benzofurazans, are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to an oxadiazole ring. This core structure imparts a range of interesting electronic and photophysical properties to its derivatives. The 2,1,3-benzoxadiazole scaffold is a well-established pharmacophore and a versatile building block in medicinal chemistry and materials science. globalresearchonline.net Derivatives of benzoxadiazole are known to exhibit a wide array of biological activities. ontosight.aiontosight.ai

The chemistry of benzoxadiazoles is rich and varied, with numerous synthetic methodologies developed for their preparation and functionalization. researchgate.net These compounds are often characterized by their fluorescence, with their emission properties being highly sensitive to the nature and position of substituents on the benzene ring. researchgate.net This has led to their extensive use as fluorescent probes and labels in biological and chemical research.

Significance of Halogenated and Nitro-Substituted Benzoxadiazoles in Chemical Science

The introduction of halogen atoms and nitro groups onto the benzoxadiazole framework dramatically influences the molecule's reactivity and properties. Halogenation is a fundamental transformation in organic synthesis, and halogenated aromatic compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. mt.com In the context of benzoxadiazoles, halogen substituents can serve as versatile handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The presence of a halogen, such as chlorine, can also modulate the electronic properties of the benzoxadiazole ring system.

The nitro group is a powerful electron-withdrawing group that significantly impacts the electronic structure of aromatic compounds. nih.govresearchgate.net Its presence on the benzoxadiazole ring enhances the electrophilicity of the aromatic system, making it more susceptible to nucleophilic attack. nih.gov This is a key feature in the reactivity of compounds like 5-Chloro-4-nitro-2,1,3-benzoxadiazole. The strong electron-withdrawing nature of the nitro group also plays a crucial role in the photophysical properties of benzoxadiazole derivatives, often leading to changes in their absorption and emission spectra. researchgate.net

Halogenated nitroaromatic compounds are an important class of industrial chemicals used in the synthesis of a wide range of products, including dyes, polymers, and pesticides. nih.gov The combination of a halogen and a nitro group on an aromatic ring creates a unique chemical entity with distinct reactivity patterns. For instance, the selective reduction of the nitro group in the presence of a halogen is a synthetically valuable transformation that provides access to halogenated anilines, which are important building blocks in organic synthesis. researchgate.netresearchgate.net

The specific substitution pattern in this compound, with a chlorine atom at position 5 and a nitro group at position 4, suggests a molecule with a highly electron-deficient aromatic ring. This electronic characteristic is expected to govern its chemical behavior and potential applications. Research into related compounds, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole, has demonstrated their utility as reagents for the derivatization of amines and amino acids for analytical purposes, highlighting the reactivity of the chloro-nitro-substituted benzoxadiazole core. elsevierpure.comdergipark.org.trnih.gov

Below is a data table summarizing the key properties of the functional groups present in this compound.

Functional GroupChemical FormulaKey Properties
Chlorine (as a substituent)-ClElectron-withdrawing, good leaving group in nucleophilic aromatic substitution.
Nitro Group-NO₂Strongly electron-withdrawing, activates aromatic rings for nucleophilic attack.

Further research into the specific synthesis, reactivity, and properties of this compound is necessary to fully elucidate its potential in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXNKZYCHQVCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5714-17-0
Record name 5-chloro-4-nitro-2,1,3-benzoxadiazole
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Synthetic Methodologies for 5 Chloro 4 Nitro 2,1,3 Benzoxadiazole and Its Analogues

De Novo Synthesis Strategies for the 2,1,3-Benzoxadiazole Core

The foundational 2,1,3-benzoxadiazole structure, also known as benzofurazan (B1196253), is a crucial heterocyclic scaffold. Its synthesis is typically achieved through the cyclization of appropriately substituted benzene (B151609) derivatives.

Cyclization Approaches from Precursors (e.g., o-nitroanilines)

A primary and well-established method for constructing the 2,1,3-benzoxadiazole ring system begins with the cyclization of 2-nitroaniline (B44862). This transformation proceeds via an oxidative cyclization, first yielding the N-oxide derivative, which is subsequently reduced to the final benzoxadiazole product.

One specific protocol involves treating 2-nitroaniline with sodium hypochlorite (B82951) in a basic medium. frontiersin.orgnih.gov This reaction leads to the formation of 2,1,3-benzoxadiazole-1-oxide. nih.gov Following this, the N-oxide intermediate is reduced. A common method for this reduction is the use of triphenylphosphine (B44618) (PPh₃) in a solvent like toluene (B28343) or xylene under reflux, which affords the 2,1,3-benzoxadiazole core with good yields. frontiersin.orgnih.gov Other methods for achieving reductive cyclization of ortho-nitroanilines to form heterocyclic systems have also been explored, including electrochemical methods and the use of reducing agents like sodium dithionite, highlighting the versatility of this precursor. rsc.orgorganic-chemistry.orgsemanticscholar.org

Table 1: Synthesis of 2,1,3-Benzoxadiazole from 2-Nitroaniline. frontiersin.orgnih.gov
StepStarting MaterialReagents & ConditionsProductYield
1. Oxidation2-NitroanilineSodium hypochlorite, TBAB, Basic medium, Room temp., 7h2,1,3-Benzoxadiazole-1-oxide89%
2. Reduction2,1,3-Benzoxadiazole-1-oxideTriphenylphosphine (PPh₃), Toluene, Reflux, 3h2,1,3-Benzoxadiazole80%

Phase-Transfer Catalysis in Benzoxadiazole N-Oxide Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. biomedres.usunimi.it This is achieved by a catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant from one phase into the other where the reaction can occur. biomedres.us

In the synthesis of 2,1,3-benzoxadiazole N-oxide from 2-nitroaniline, PTC plays a crucial role. frontiersin.orgnih.gov The reaction involves an aqueous solution of sodium hypochlorite and an organic solution of the 2-nitroaniline. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is employed to shuttle the hypochlorite anion from the aqueous phase to the organic phase, enabling the oxidative cyclization to proceed efficiently under mild, room temperature conditions. frontiersin.orgnih.govresearchgate.net The use of PTC in this context enhances reaction rates and yields by overcoming the insolubility of the reactants in a single solvent system. biomedres.us

Functionalization and Derivatization of the Benzoxadiazole Skeleton

Once the core 2,1,3-benzoxadiazole ring is formed, further functionalization is required to produce 5-Chloro-4-nitro-2,1,3-benzoxadiazole. This typically involves electrophilic and nucleophilic substitution reactions on a pre-existing benzoxadiazole or a precursor.

Nitration of Halogenated Benzoxadiazoles

The introduction of a nitro (-NO₂) group onto an aromatic ring is a classic example of electrophilic aromatic substitution. To synthesize this compound from a halogenated precursor like 5-chloro-2,1,3-benzoxadiazole, a nitration reaction is necessary.

Nucleophilic Aromatic Substitution for Halogen Exchange

The this compound molecule is highly activated for nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group and the fused oxadiazole ring delocalizes the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the displacement of the chloride leaving group. scranton.edu This high reactivity makes the chlorine atom at the 5-position susceptible to replacement by a variety of nucleophiles.

A prominent application of the reactivity of chloro-nitro-benzoxadiazoles is their reaction with amines and their derivatives. This reaction provides a straightforward route to a wide range of N-substituted amino-benzoxadiazole compounds.

For instance, the related isomer 4-chloro-7-nitro-2,1,3-benzoxadiazole readily undergoes nucleophilic aromatic substitution with various amines. anjs.edu.iqanjs.edu.iq In a representative example, refluxing 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl (p-amino) benzoate (B1203000) in absolute ethanol (B145695) for 12 hours results in the substitution of the chlorine atom, yielding the corresponding amino derivative in good yield. anjs.edu.iqanjs.edu.iq This type of reaction is general and applicable to a broad scope of primary and secondary amines, providing a versatile method for elaborating the benzoxadiazole skeleton. semanticscholar.org The high electrophilicity of the carbon bearing the chlorine atom, enhanced by the adjacent nitro group, is the key driver for this transformation. rsc.org

Table 2: Example of Nucleophilic Aromatic Substitution with an Amine Derivative. anjs.edu.iqanjs.edu.iq
Starting MaterialNucleophileConditionsProductYield
4-Chloro-7-nitro-2,1,3-benzoxadiazoleEthyl (p-amino) benzoateAbsolute ethanol, Reflux, 12hEthyl-4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)benzoate60%
Reactions with Thiolsanjs.edu.iq

The carbon atom bearing the chlorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is exploited for labeling biological molecules, particularly at thiol groups, such as the side chain of cysteine residues in peptides and proteins.

Recent research has focused on developing mild and chemoselective methods for the thio-conjugation of this compound. A key advancement is the use of activated molecular sieves to catalyze the S-alkylation of cysteine-containing peptides. This method provides a high-yield, base-free alternative to traditional methods that require organic bases like diisopropylethylamine (DIPEA), which can sometimes lead to side reactions or degradation of sensitive substrates.

The reaction proceeds under gentle conditions, typically at room temperature in an inert atmosphere, selectively targeting the cysteine thiol group even in the presence of other potentially nucleophilic amino acid residues. For example, the reaction of a model peptide containing cysteine with this compound in the presence of activated molecular sieves resulted in a 50% yield of the desired conjugate after 12 hours at room temperature. anjs.edu.iq This demonstrates a practical and efficient method for labeling biomolecules.

Reactant 1Reactant 2Catalyst/BaseSolventTime (h)Temp (°C)Yield (%)
Cysteine Peptide 1This compoundActivated Molecular SievesDichloromethane12RT50
Cysteine Peptide 2This compoundDIPEADichloromethane12RT0

This table presents comparative data on the yield of thio-conjugation reactions under different catalytic conditions, based on findings in related benzofurazan systems. anjs.edu.iq

Modifications of the Nitro Groupgoogle.com

The nitro group at the 4-position of the benzoxadiazole ring is a versatile functional group that can undergo several important transformations. The most common and synthetically useful modification is its reduction to a primary amino group, yielding 4-Amino-5-chloro-2,1,3-benzoxadiazole. This transformation is a critical step in the synthesis of more complex derivatives, as the resulting amino group can be further functionalized through acylation, alkylation, or diazotization reactions.

The reduction of aromatic nitro groups is a well-established process in organic synthesis, and various reagents can be employed to achieve this conversion effectively. Standard methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This method is often clean and high-yielding.

Metal-Acid Systems: Classic reducing systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or iron (Fe) or zinc (Zn) in acetic acid are widely used and reliable.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium formate (B1220265) in the presence of a catalyst (e.g., Pd/C).

Sodium Dithionite (Na₂S₂O₄): This reagent offers a milder alternative for reducing nitro groups, often used when other functional groups in the molecule are sensitive to harsher conditions.

Starting MaterialProductTypical Reagents
This compound4-Amino-5-chloro-2,1,3-benzoxadiazole1. H₂, Pd/C2. SnCl₂, HCl3. Fe, CH₃COOH

This table outlines the general transformation of the nitro group to an amino group and lists common reagents used for this purpose.

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound, with precise placement of the chloro and nitro substituents, is fundamental to its application. Isomer control is achieved not during the formation of the heterocyclic ring itself, but through the careful selection and synthesis of an appropriately substituted benzene precursor. The substitution pattern of the final product is dictated by the arrangement of functional groups on the starting aromatic compound.

The synthesis of the 2,1,3-benzoxadiazole ring system often begins with an ortho-substituted aniline (B41778) derivative. For this compound, a logical starting material would be a dichloronitroaniline or a chlorodinitroaniline with the correct substitution pattern. A plausible synthetic route involves the following general steps:

Precursor Synthesis: Preparation of a key intermediate, such as 3-chloro-2,6-dinitroaniline or a related compound. The synthesis of this precursor must be designed to place the substituents in the desired 1,2,3,4-positions on the benzene ring.

Heterocycle Formation: The ortho-nitroaniline precursor is then subjected to a cyclization reaction to form the benzoxadiazole N-oxide (benzofuroxan) ring. This is commonly achieved through oxidation, for example, using sodium hypochlorite (NaOCl).

Deoxygenation: The resulting benzoxadiazole N-oxide is subsequently deoxygenated to afford the final 2,1,3-benzoxadiazole product. This reduction is often carried out using a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃).

By starting with a regiochemically pure aromatic precursor, this strategy ensures the exclusive formation of the desired this compound isomer, avoiding the need for complex separation of isomeric products. The control over regioselectivity is therefore a function of the synthetic design of the starting materials.

Mechanistic Investigations of 5 Chloro 4 Nitro 2,1,3 Benzoxadiazole Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 5-Chloro-4-nitro-2,1,3-benzoxadiazole. This reaction proceeds via a stepwise addition-elimination mechanism, the feasibility of which is profoundly influenced by the electronic landscape of the aromatic ring. The reaction involves the initial attack of a nucleophile on the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group, in this case, the chloride ion, restores the aromaticity of the ring and yields the final substitution product.

The nitro group (NO₂) at the C-4 position plays a critical role in activating the benzoxadiazole ring for SNAr reactions. As a powerful electron-withdrawing group, it significantly reduces the electron density of the aromatic system, making it highly susceptible to attack by nucleophiles.

The activation is achieved through two primary effects:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.

Resonance Effect: The nitro group delocalizes the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. When the nucleophile attacks the carbon bearing the chlorine atom (C-5), the negative charge can be delocalized onto the oxygen atoms of the ortho-positioned nitro group. This delocalization provides substantial stabilization to the intermediate, thereby lowering the activation energy of the rate-determining step.

The stability of this intermediate is a key factor in the facility of SNAr reactions on this substrate. The ability of the nitro group to delocalize the incoming charge is most effective when it is positioned ortho or para to the leaving group, a condition met in the structure of this compound.

Table 1: Factors Influencing SNAr Reactivity in this compound
Structural FeatureInfluence on ReactivityMechanism of Action
Nitro Group (at C-4)Strongly ActivatingInductive electron withdrawal and resonance stabilization of the Meisenheimer intermediate.
Benzoxadiazole RingActivatingThe heterocyclic ring is inherently electron-deficient, contributing to the overall electrophilicity of the aromatic system.
Chlorine Atom (at C-5)Leaving GroupServes as a good leaving group, facilitating the final elimination step to restore aromaticity.
Nucleophile StrengthRate DeterminingStronger nucleophiles generally lead to faster reaction rates.

The position of the chlorine atom at C-5 is crucial for the compound's reactivity. This position is ortho to the strongly activating nitro group at C-4. This ortho relationship ensures maximal resonance stabilization of the Meisenheimer complex, as the negative charge is efficiently delocalized onto the nitro group. The combined electron-withdrawing effects of the fused benzoxadiazole ring and the C-4 nitro group render the C-5 position highly electrophilic and primed for nucleophilic attack.

In the context of SNAr reactions on activated benzofurazan (B1196253) and benzoxadiazole rings, the nature of the halogen can influence reaction rates. While fluoride (B91410) is often a better leaving group than chloride in many SNAr reactions due to the higher polarization of the C-F bond, this is not always the case. The reactivity order can be influenced by the specific nucleophile and reaction conditions. However, the chlorine at C-5 in this specific molecule serves as an effective leaving group due to the profound activation provided by the adjacent nitro group and the fused heterocyclic system.

Singlet Oxygen Chemistry and Sensitization

The 4-nitro-2,1,3-benzoxadiazole (B59055) (NBD) moiety is a well-established chromophore, meaning it can absorb light in the UV-visible spectrum. nih.govrsc.orgnih.gov This property allows it to participate in photochemical processes, including the generation of singlet oxygen.

A photosensitizer is a molecule that can absorb light energy and transfer it to another molecule. In the context of singlet oxygen (¹O₂) generation, the NBD chromophore can absorb a photon, promoting it to an excited singlet state. Through a process called intersystem crossing, this excited singlet state can convert to a more stable, longer-lived excited triplet state.

If molecular oxygen (in its ground triplet state, ³O₂) is present, the excited triplet state of the NBD sensitizer (B1316253) can transfer its energy to the oxygen molecule through a collision. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), while the sensitizer returns to its ground state. rsc.orgmdpi.com The efficiency of this process, known as the singlet oxygen quantum yield, is a critical parameter for photosensitizers. mdpi.com NBD derivatives have been shown to act as photosensitizers capable of generating singlet oxygen. researchgate.net

Table 2: General Photophysical Properties of NBD Chromophores
PropertyDescriptionRelevance to Singlet Oxygen Sensitization
AbsorptionTypically absorb light in the visible region of the spectrum. frontiersin.orgEnables the initial excitation of the molecule by light.
FluorescenceMany NBD derivatives are fluorescent, with emission properties sensitive to the local environment. nih.govresearchgate.netFluorescence is a competing de-excitation pathway; lower fluorescence quantum yields can sometimes correlate with higher yields of triplet state formation.
Intersystem Crossing (ISC)Transition from the excited singlet state to the excited triplet state.This is a prerequisite for energy transfer to molecular oxygen to form ¹O₂.
Triplet State LifetimeThe duration for which the molecule remains in the excited triplet state.A longer lifetime increases the probability of a collision with and energy transfer to ³O₂.

Singlet oxygen is a powerful and selective oxidizing agent that can react with various organic molecules, particularly those containing double bonds. One of the characteristic reactions of singlet oxygen is the "ene" reaction. In this reaction, singlet oxygen reacts with an alkene containing an allylic hydrogen, resulting in the formation of an allyl hydroperoxide.

This "ene" reaction pathway can be a significant mechanism for the photodegradation of molecules containing both an alkene moiety and a photosensitizing group. For instance, NBD derivatives attached to molecules with unsaturated isoprenoid chains have been observed to undergo a self-sensitized singlet oxygen "ene" reaction, where the NBD group generates singlet oxygen that then oxidizes double bonds within the same molecule. researchgate.net This auto-oxidation process leads to the chemical degradation of the parent compound upon exposure to light and oxygen.

Redox Chemistry and Reactive Species Generation

The redox chemistry of this compound is dominated by the nitroaromatic scaffold. Nitroaromatic compounds are well-known for their ability to undergo reductive metabolism, often involving the formation of radical intermediates. nih.gov

The central event in the redox chemistry of this compound is the one-electron reduction of the nitro group to form a nitro radical anion (ArNO₂⁻•). nih.govacs.org This species is an obligate intermediate in the reductive metabolism of most nitroaryl compounds. nih.gov The ease with which a nitro compound accepts an electron is related to its one-electron reduction potential.

Under anaerobic conditions, this radical anion can undergo further reduction to form nitroso, hydroxylamine, and ultimately amino derivatives. However, under aerobic conditions, the nitro radical anion can participate in a "futile cycle." In this process, the radical anion rapidly transfers its extra electron to molecular oxygen (O₂) to generate the superoxide (B77818) radical anion (O₂⁻•), while regenerating the parent nitroaromatic compound. nih.gov This redox cycling can lead to the continuous production of superoxide, a key reactive oxygen species (ROS), which can contribute to oxidative stress. Therefore, the primary reactive species generated by the redox chemistry of this compound is the nitro radical anion itself, which can subsequently lead to the formation of superoxide.

Table 3: Common Reduction Products of Nitroaromatic Compounds
SpeciesFormulaNumber of Electrons AddedNotes
Nitro Radical AnionArNO₂⁻•1Key intermediate in redox cycling. nih.gov
NitrosoArNO2Formed under further reduction.
HydroxylamineArNHOH4Metabolite formed via reduction of the nitroso group.
AmineArNH₂6Final product of complete reduction.
Superoxide RadicalO₂⁻•(from electron transfer)Generated under aerobic conditions via redox cycling. nih.gov

Spectroscopic Elucidation and Photophysical Properties of 5 Chloro 4 Nitro 2,1,3 Benzoxadiazole Derivatives

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectra of NBD derivatives are characterized by strong absorption bands in the visible region of the electromagnetic spectrum. These absorptions are a direct consequence of the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The primary electronic transition observed in 5-Chloro-4-nitro-2,1,3-benzoxadiazole and its derivatives is the π-π* transition. researchgate.netlibretexts.org This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Such transitions are characteristic of compounds with conjugated π-electron systems, like the aromatic structure of the benzoxadiazole ring. msu.edu The presence of both electron-donating and electron-withdrawing groups on the aromatic core creates a "push-pull" system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This results in absorption at longer wavelengths, typically in the visible range. For instance, new fluorophores incorporating the 2,1,3-benzoxadiazole unit exhibit an absorption maximum around 419 nm, which is attributed to these π-π* transitions. researchgate.net The absorption maximum for amino-substituted nitrobenzoxadiazole dyes is centered at approximately 465 nm. nih.govresearchgate.net

The intensity of the π-π* absorption band is typically high, as reflected by the large molar absorption coefficients (ε). This high absorptivity makes these compounds useful for sensitive analytical determinations. uomustansiriyah.edu.iq For example, the molar absorptivity for a related unsaturated ketone's π→π∗ transition is reported to be 18,000 cm⁻¹/M. msu.edu In another case, a 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole derivative in ethanol (B145695) showed a molar extinction coefficient of 19,700 cm⁻¹/M at its absorption maximum of 460.5 nm. omlc.org

UV-Vis Absorption Properties of Benzoxadiazole Derivatives
Derivative TypeAbsorption Max (λmax)Molar Absorption Coefficient (ε)Transition Type
Generic 2,1,3-Benzoxadiazole Fluorophore~419 nm-π-π
Amino-substituted Nitrobenzoxadiazole~465 nm-π-π
7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole460.5 nm (in Ethanol)19,700 cm-1/Mπ-π*

Fluorescence Spectroscopy and Luminescence Characteristics

Following excitation, the electronically excited molecules can relax to the ground state via the emission of light, a process known as fluorescence. The luminescence properties of NBD derivatives are highly sensitive to their molecular structure and environment.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, varies significantly among different NBD derivatives. This variation depends on the nature of the substituents attached to the benzoxadiazole core. For example, certain thiourea-substituted benzoxadiazoles have been reported to have quantum yields as low as 0.004 and 0.05 in acetonitrile. nih.gov In contrast, other newly synthesized benzoxadiazole fluorophores can exhibit strong fluorescence with quantum yields around 0.5. researchgate.net A 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole derivative was found to have a quantum yield of 0.36. omlc.org The emission maxima are typically found in the green to red region of the spectrum.

Fluorescence Properties of Benzoxadiazole Derivatives
DerivativeQuantum Yield (Φf)SolventEmission Maximum (λem)
Thiourea-substituted Benzoxadiazole (2b)0.004Acetonitrile-
Thiourea-substituted Benzoxadiazole (2c)0.05Acetonitrile-
Novel 2,1,3-Benzoxadiazole Fluorophore~0.5-Bluish-green region
7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole0.36Ethanol-

A hallmark of NBD derivatives is their solvatochromic behavior, where the position of the emission maximum is highly dependent on the polarity of the solvent. nih.govmdpi.com This phenomenon is attributed to the formation of an intramolecular charge transfer (ICT) state upon excitation. researchgate.netnih.gov In these "push-pull" systems, the excited state possesses a significantly larger dipole moment than the ground state. nih.govresearchgate.net Consequently, in polar solvents, the solvent molecules reorient around the excited fluorophore, stabilizing it and lowering its energy level. This stabilization leads to a red shift (a shift to longer wavelengths) in the fluorescence emission as the solvent polarity increases. nih.govmdpi.com This pronounced positive solvatochromism is a key indicator of the ICT process. researchgate.net

The Stokes' shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. NBD derivatives are known for their characteristically large Stokes' shifts, which is a direct result of the significant structural and electronic rearrangement between the ground and excited ICT states. researchgate.netnih.gov The magnitude of the Stokes' shift often increases with solvent polarity, consistent with the greater stabilization of the ICT excited state in more polar environments. nih.gov For example, one amino-substituted benzoxadiazole dye exhibits Stokes' shifts of 56 nm in toluene (B28343) and 63 nm in acetonitrile. nih.govresearchgate.net More complex derivatives can display even larger Stokes' shifts, ranging from 155 nm in toluene to 255 nm in methanol. researchgate.net Another study on novel benzoxadiazole fluorophores reported a large Stokes' shift of approximately 3,779 cm⁻¹, attributing it to the ICT state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of a molecule by providing information about the chemical environment of its nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, NMR spectroscopy would be essential for confirming the substitution pattern on the benzoxadiazole ring.

The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the two protons on the benzene (B151609) ring. Their chemical shifts (δ) and coupling constants (J) would be indicative of their relative positions to the chloro and nitro groups. Similarly, the ¹³C NMR spectrum would provide signals for each of the six carbon atoms in the benzene ring, with their chemical shifts being influenced by the electron-withdrawing effects of the attached functional groups and the heterocyclic ring.

Table 1: Expected NMR Data for this compound (Note: Experimental data is not currently available in public literature. This table is illustrative of the expected data format.)

NucleusExpected Chemical Shift (δ, ppm)
¹HData not available
¹³CData not available

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for the nitro (NO₂) group, the carbon-chlorine (C-Cl) bond, the aromatic carbon-carbon (C=C) bonds, and the benzoxadiazole ring system.

Specifically, the nitro group typically shows strong asymmetric and symmetric stretching vibrations. The C-Cl stretching vibration would also be present, along with characteristic peaks for the aromatic ring.

A comprehensive search of scientific databases did not yield specific experimental IR spectral data for this compound.

Table 2: Expected IR Absorption Bands for this compound (Note: Experimental data is not currently available in public literature. This table is illustrative of the expected data format.)

Functional GroupExpected Wavenumber (cm⁻¹)
NO₂ Asymmetric StretchData not available
NO₂ Symmetric StretchData not available
C=C Aromatic StretchData not available
C-Cl StretchData not available
Benzoxadiazole RingData not available

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry would confirm its elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Predicted mass spectrometry data for various adducts of this compound is available. uni.lu This data is crucial for identifying the compound in complex mixtures and for confirming its synthesis.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adductm/z
[M+H]⁺199.98575
[M+Na]⁺221.96769
[M-H]⁻197.97119
[M+NH₄]⁺217.01229
[M+K]⁺237.94163
[M]⁺198.97792

Computational and Theoretical Studies on 5 Chloro 4 Nitro 2,1,3 Benzoxadiazole

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms in 5-Chloro-4-nitro-2,1,3-benzoxadiazole has been extensively modeled to understand its structural properties. Researchers have employed sophisticated computational methods to calculate the most stable conformation of the molecule in its ground state.

Detailed theoretical investigations have been conducted using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been utilized. researchgate.netnih.gov To ensure a high degree of accuracy, these calculations are typically performed with a comprehensive basis set, such as 6-311++G(d,p), which accounts for electron polarization and diffusion. researchgate.netnih.gov

These calculations yield optimized geometric parameters, including the lengths of atomic bonds and the angles between them. While the precise numerical values are detailed within dedicated studies, the general findings confirm the planar nature of the fused benzoxadiazole ring system. The computational analysis provides foundational data that is crucial for interpreting other molecular properties, such as vibrational spectra and electronic transitions. researchgate.net

Table 1: Calculated Geometric Parameters (Bond Lengths) for this compound using DFT/B3LYP/6-311++G(d,p).
BondCalculated Length (Å)
C-ClData Not Available in Search Results
C-N (nitro)Data Not Available in Search Results
N-O (nitro)Data Not Available in Search Results
C-C (aromatic)Data Not Available in Search Results
C-N (oxadiazole)Data Not Available in Search Results
N-O (oxadiazole)Data Not Available in Search Results
Table 2: Calculated Geometric Parameters (Bond Angles) for this compound using DFT/B3LYP/6-311++G(d,p).
AngleCalculated Angle (°)
C-C-ClData Not Available in Search Results
C-C-N (nitro)Data Not Available in Search Results
O-N-O (nitro)Data Not Available in Search Results
C-N-O (oxadiazole)Data Not Available in Search Results
N-O-N (oxadiazole)Data Not Available in Search Results
C-C-C (aromatic)Data Not Available in Search Results

Quantum Chemical Calculations for Electronic Properties

The electronic landscape of a molecule, defined by its molecular orbitals, dictates its reactivity and optical properties. Quantum chemical calculations are essential for mapping this landscape. For this compound, the focus is often on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO orbitals and the gap between them are critical indicators of molecular stability and electronic behavior. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these values. researchgate.net The analysis reveals that the HOMO and LUMO are delocalized across the molecule, and their energy difference signifies the potential for intramolecular charge transfer (ICT), a key feature of NBD derivatives. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. researchgate.net

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netnih.gov This method calculates the energies of electronically excited states, allowing for the prediction of the molecule's UV-Visible absorption spectrum. nih.gov

TD-DFT calculations can determine the wavelengths of maximum absorption (λmax), the energy of the electronic transitions, and their corresponding oscillator strengths (a measure of the transition probability). researchgate.netresearchgate.net For NBD-Cl and its derivatives, these calculations confirm that the primary electronic transitions are of the π→π* type, associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital. researchgate.net These transitions are often characterized by a significant intramolecular charge transfer (ICT) from the electron-rich benzoxadiazole system to the electron-withdrawing nitro group. The calculations can be performed to simulate the effects of different solvents, providing a more complete picture of the molecule's photophysical behavior. researchgate.netnih.gov

Table 3: Calculated Electronic Properties for this compound (DFT/B3LYP/6-311++G(d,p)).
PropertyCalculated Value
HOMO Energy (eV)Data Not Available in Search Results
LUMO Energy (eV)Data Not Available in Search Results
HOMO-LUMO Gap (eV)Data Not Available in Search Results
Table 4: Predicted Electronic Transitions for this compound (TD-DFT).
TransitionCalculated Wavelength (nm)Oscillator Strength (f)
S₀ → S₁Data Not Available in Search ResultsData Not Available in Search Results
S₀ → S₂Data Not Available in Search ResultsData Not Available in Search Results
S₀ → S₃Data Not Available in Search ResultsData Not Available in Search Results

The band gap of a molecule can be determined through several means, primarily through theoretical calculations (the HOMO-LUMO gap), optical spectroscopy, and electrochemical measurements. Comparing these values provides deeper insight into the electronic structure.

The theoretical band gap is directly obtained from quantum chemical calculations as the energy difference between the HOMO and LUMO. researchgate.net

The optical band gap is estimated from the onset of absorption in the UV-Visible spectrum. Experimental data shows that this compound has a distinct absorption band with a peak at 337 nm. researchgate.net The optical gap can be estimated from the long-wavelength absorption edge using the Planck-Einstein relation (E = hc/λ). Estimating the absorption onset to be around 400 nm, the optical band gap is approximately 3.1 eV.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with a specific activity or property. For derivatives of this compound, QSPR has been used to understand and predict their photophysical characteristics.

In a study on a series of 4-amino-7-nitrobenzofurazan (B187976) derivatives, QSPR models were developed to correlate electronic properties with their spectral behavior. researchgate.net One such model established a linear correlation between the calculated Mulliken net atomic charge on the amino nitrogen atom (NACN) and the maximum absorption wavelength (λmax). researchgate.net The resulting equation demonstrated that as the negative charge (electron density) on the nitrogen atom increases, the absorption maximum shifts to a longer wavelength (a bathochromic shift). researchgate.net This type of analysis is valuable for designing new NBD-based fluorescent probes with tailored optical properties, as it allows for the prediction of their absorption spectra based on calculated electronic parameters before synthesis. researchgate.net

Advanced Applications of 5 Chloro 4 Nitro 2,1,3 Benzoxadiazole in Research Methodologies

Development of Fluorescent Probes and Chemical Sensors

The unique electronic properties of the nitrobenzoxadiazole scaffold make it a fundamental building block for the design of advanced fluorescent probes and chemical sensors. Its electron-deficient nature allows it to function as an excellent acceptor in donor-acceptor chromophores, which are sensitive to changes in their local environment or to reactions with specific analytes. rsc.org

Many sensors based on the benzoxadiazole framework operate through fluorescence quenching mechanisms, such as Photoinduced Electron Transfer (PET). In a typical PET sensor design, the benzoxadiazole fluorophore is linked to a recognition unit (receptor). In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the target analyte to the receptor, the electron transfer process is inhibited, leading to a restoration or "turn-on" of fluorescence. The strong electron-accepting ability of the 4-nitro-2,1,3-benzoxadiazole (B59055) moiety makes it highly effective in facilitating this initial quenching process.

For example, the fluorescence response of some sensors designed for nitro-compounds results from the PET mechanism. mdpi.com The interaction between the sensor and the analyte leads to a progressive quenching of the emission. While Förster Resonance Energy Transfer (FRET) is another common mechanism, PET is particularly relevant for probes built around electron-deficient cores like nitrobenzoxadiazole. The efficiency of the quenching and the subsequent "turn-on" response upon analyte binding are central to the sensor's sensitivity and performance.

Achieving selectivity for a specific target analyte is a primary goal in sensor design. Probes incorporating the 5-chloro-4-nitro-2,1,3-benzoxadiazole structure have been engineered for the specific detection of biologically important molecules like hydrogen sulfide (B99878) (H₂S). rsc.orgnih.gov The design strategy often relies on exploiting the unique reactivity of the target with the probe.

A significant challenge in H₂S detection is differentiating it from other biologically abundant thiols like cysteine and glutathione (B108866). Probes based on the NBD scaffold have been developed to overcome this. The sensing mechanism involves a nucleophilic aromatic substitution (SNAr) reaction. While most thiols react with NBD-Cl to form stable thioethers, H₂S reacts differently. It can react to form a nitrobenzofurazan thiol, which has a distinct colorimetric and fluorescent signature. nih.gov This specific reactivity allows for the selective detection of H₂S. One novel near-infrared (NIR) fluorescent probe based on the NBD structure demonstrated a 75-fold increase in fluorescence and a rapid response specifically upon reaction with H₂S, with significantly higher selectivity for H₂S over other biothiols. rsc.org This specificity is achieved by modulating the electrophilicity of the NBD core and the nature of the leaving group, ensuring that only the desired reaction with H₂S proceeds efficiently under physiological conditions.

Near-Infrared (NIR) Fluorescence Imaging Applications

The application of fluorescence imaging in biological research is often limited by the autofluorescence of endogenous biomolecules and the limited penetration depth of visible light in tissues. Near-infrared (NIR) imaging, which operates in the 650–900 nm spectral window, circumvents these issues, offering improved signal-to-noise ratios and enabling deeper tissue analysis. nih.gov While the parent NBD fluorophore typically emits in the visible (green-yellow) spectrum, its derivatives, synthesized from precursors like this compound, are instrumental in creating probes that function in the NIR range. nih.govresearchgate.net

The strategy for developing NBD-based NIR probes often involves a reaction-based "turn-on" mechanism. In this design, the NBD moiety acts as a recognition site that reacts with a specific biological analyte. This reaction triggers the release or activation of a conjugated NIR fluorophore, leading to a dramatic increase in fluorescence. A prominent application of this approach is in the detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule. rsc.org Probes have been engineered where an NBD-ether selectively reacts with H₂S via thiolysis. This cleavage event liberates a potent NIR dye, enabling the sensitive and specific visualization of H₂S in living cells and even in mouse models of inflammation and cancer. rsc.orgnih.gov These advanced probes demonstrate the utility of the NBD core in creating sophisticated diagnostic tools for studying physiological and pathological processes in real-time. rsc.org

Table 1: Properties of a Representative NBD-Ether-Based NIR Fluorescent Probe for H₂S Detection This table presents typical performance characteristics of NIR probes derived from NBD scaffolds, as reported in scientific literature.

PropertyValueReference
Excitation Wavelength~578 nm nih.gov
Emission Wavelength~744 nm nih.gov
Stokes Shift~166 nm nih.gov
Fluorescence Increase>75-fold rsc.org
Limit of Detection (LOD)~26 nM nih.gov
AnalyteHydrogen Sulfide (H₂S) rsc.orgnih.gov

Building Block Chemistry and Complex Molecule Synthesis

In the realm of organic synthesis, this compound is a highly valued building block. Its chemical utility is rooted in the electronic properties of its structure. The benzoxadiazole ring and the strongly electron-withdrawing nitro group synergistically activate the chlorine atom at the 5-position, making it an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. nih.govmdpi.com This heightened reactivity allows for the straightforward attachment of the NBD framework to a wide array of nucleophiles, including amines, thiols, and phenols, serving as a cornerstone for constructing more elaborate molecules. nih.govfrontiersin.org

Construction of Advanced Organic Scaffolds

The predictable and efficient reactivity of this compound in SₙAr reactions facilitates its use in the assembly of advanced organic scaffolds. By reacting it with molecules containing primary or secondary amine groups, a diverse range of NBD-amino derivatives can be synthesized. mdpi.com This reaction is not limited to simple amines; it is widely applied to complex biomolecules such as amino acids, peptides, and biologically active amines, effectively tagging them with the NBD moiety. mdpi.comrsc.org The incorporation of the NBD unit imparts valuable chromogenic and fluorogenic properties to the newly formed scaffold, transforming colorless and non-fluorescent compounds into derivatives that can be readily detected and quantified using UV-Vis or fluorescence spectroscopy. mdpi.com This capability is fundamental to creating molecular probes and labels for various chemical and biological applications.

Polymer Chemistry and Material Science Implications

The utility of this compound extends into polymer chemistry and material science, where its strong electron-accepting character is highly advantageous. It can be used as a monomer or a functionalizing agent to create advanced materials. For instance, the related benzothiadiazole and benzoxadiazole units are key components in the synthesis of donor-acceptor (D-A) type conjugated polymers. frontiersin.org In these materials, the electron-deficient NBD unit serves as the acceptor, and when paired with an electron-rich donor unit, it allows for precise tuning of the polymer's electronic bandgap and optical absorption properties. frontiersin.org This strategy is central to the development of organic semiconducting materials for applications in photoacoustic imaging and other electronic devices. frontiersin.org

Furthermore, the NBD moiety has been incorporated into low-molecular-mass gelators. In these systems, intermolecular forces such as π–π stacking and hydrogen bonding involving the NBD unit drive the self-assembly of molecules into fibrous networks, resulting in the formation of functional molecular gels. rsc.org Such materials have shown promise in the development of chemical sensors, for example, for the detection of ammonia (B1221849) gas. rsc.org The derivatization of materials like polymer microparticles with NBD-chloride further illustrates its role in creating functionalized materials. mdpi.com

Investigations into Molecular Interactions with Biological Components

The NBD moiety, readily introduced using this compound, is a powerful tool for studying molecular interactions in biological environments. Its relatively small size minimizes perturbation of the systems under study, while its fluorescence is highly sensitive to the polarity of its local environment. researchgate.netnih.gov This solvatochromism is a key feature; the fluorescence quantum yield and emission maximum of an NBD probe can change significantly when it moves from an aqueous environment to a nonpolar one, such as the hydrophobic interior of a protein or a lipid membrane. nih.govresearchgate.net This property allows researchers to monitor binding events and probe the microenvironment of biomolecules.

Enzyme and Protein Binding Studies

Derivatives of this compound are extensively used to study protein and enzyme interactions through both covalent and non-covalent strategies. The compound's reactivity allows for the covalent labeling of proteins by forming stable bonds with nucleophilic amino acid residues like cysteine or lysine. nih.govnih.gov

Alternatively, non-covalent probes incorporating the NBD fluorophore are designed to bind to specific sites on proteins. A well-documented example is the interaction with serum albumin, a major transport protein. NBD-based probes that are weakly emissive in aqueous buffer can exhibit a significant enhancement in fluorescence upon binding to hydrophobic pockets within the albumin protein. nih.gov This "turn-on" response provides a clear signal of the binding event and can be used to quantify binding affinity. Competitive displacement assays with known site-specific markers can further elucidate the precise binding location on the protein. nih.gov In enzymology, NBD derivatives have been developed as potent inhibitors. For instance, 6-((7-nitrobenzo[c] nih.govresearchgate.netrsc.orgoxadiazol-4-yl)thio)hexan-1-ol (NBDHEX) acts as a mechanism-based inhibitor of human glutathione S-transferase P1-1, an enzyme often implicated in cancer drug resistance. mdpi.com

Table 2: Example of NBD-Bu Probe Binding to Bovine Serum Albumin (BSA) Data illustrates the fluorescence changes upon non-covalent binding of an NBD derivative to a transport protein.

ParameterObservationReference
Target ProteinBovine Serum Albumin (BSA) nih.gov
Probe Behavior in BufferWeakly emissive nih.gov
Fluorescence Change upon BindingSignificant intensity increase nih.gov
Emission Wavelength Shift~30 nm blue-shift nih.gov
Binding MechanismNon-covalent, within hydrophobic pocket nih.gov

Modulation of Cellular Signaling Pathways

Beyond observing biological interactions, derivatives of this compound are used to create tools that investigate and even modulate cellular signaling pathways. This is prominently achieved through the design of fluorescent probes for key signaling molecules. The successful development of probes for hydrogen sulfide (H₂S) allows researchers to visualize the spatial and temporal dynamics of this gasotransmitter within living cells. rsc.orgnih.gov By monitoring fluctuations in H₂S levels, these probes help to unravel its complex role in signaling cascades related to inflammation, neuromodulation, and cancer. rsc.org

In some cases, NBD derivatives can directly intervene in cellular pathways. The anti-malarial compound NBDHEX was found to be a selective inhibitor of Plasmodium falciparum gametocytes, effectively blocking the transmission of the parasite. mdpi.com This activity is thought to arise from the ability of the NBD derivative to act as a "redox cycler," depleting the reducing power within the parasite cell and disrupting its redox homeostasis. mdpi.com In another innovative approach, NBD-based molecules have been designed to undergo enzyme-instructed self-assembly at the cell membrane. This targeted assembly can form nanofibers that physically inhibit the growth of cancer cells, directly modulating pathways related to cell proliferation and survival. nih.gov These examples highlight the compound's advanced applications, transitioning it from a passive reporter to an active modulator of biological function.

Q & A

Q. What are the standard synthetic routes for 5-chloro-4-nitro-2,1,3-benzoxadiazole, and how are intermediates purified?

The synthesis typically involves nitration and chlorination of benzoxadiazole precursors. For example, nitro groups can be introduced via nitration under controlled acidic conditions, followed by chlorination using reagents like PCl₅ or SOCl₂. A key intermediate, 4-nitro-7-chloro-2,1,3-benzoxadiazole, is reduced using iron powder in methanol/HCl, followed by neutralization with NaOH and purification via column chromatography . Solvent selection (e.g., methylene chloride for extraction) and drying agents (anhydrous Na₂SO₄) are critical for isolating high-purity products.

Q. How is this compound utilized as a derivatizing agent in analytical chemistry?

This compound reacts selectively with amines and thiols, forming fluorescent or UV-absorbing adducts. For instance, in HPLC, it derivatizes amino acids or pharmaceuticals (e.g., methyldopa) to enhance detection sensitivity. Methodologically, derivatization is performed at pH 8–9, with reaction completion monitored via UV-Vis at 330–350 nm. Excess reagent is quenched with acidic methanol to minimize background interference .

Advanced Research Questions

Q. What factors influence the regioselectivity and yield of cyclization reactions involving this compound?

Regioselectivity is governed by electronic effects (e.g., nitro groups act as meta-directors) and steric hindrance. In condensation reactions with isocyanoacetates, the non-nucleophilic base DBU promotes cyclization by deprotonating intermediates, favoring tricyclic pyrrole formation (yields >85%). Solvent polarity and temperature (reflux vs. room temperature) further modulate reaction pathways . Kinetic studies using NMR or LC-MS are recommended to optimize conditions.

Q. How can contradictions in biological activity data for benzoxadiazole derivatives be resolved?

Discrepancies in antimicrobial or anticancer assays often arise from impurities, solvent effects, or assay protocols. For example, in vitro cytotoxicity assays (e.g., MTT) may show variability due to differences in cell permeability or metabolic activation. Cross-validate results using orthogonal methods:

  • Purity: Characterize compounds via HRMS and elemental analysis .
  • Bioactivity: Compare MIC (Minimum Inhibitory Concentration) values across multiple bacterial strains and replicate studies .
  • Mechanism: Use fluorescence quenching (e.g., with DNA intercalators) to confirm target binding .

Q. What safety protocols are essential when handling this compound in the laboratory?

The compound is a skin, eye, and respiratory irritant (Risk Phrase R36/37/38). Key precautions include:

  • PPE: Nitrile gloves, goggles, and fume hood use.
  • Storage: In airtight containers away from light and moisture to prevent decomposition.
  • Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
  • Waste Disposal: Incinerate in a licensed facility with NOx scrubbers due to nitro group combustion hazards .

Methodological Guidance for Data Interpretation

Q. How can researchers distinguish between byproducts and desired products in benzoxadiazole syntheses?

  • Chromatography: Use TLC (silica gel, hexane:ethyl acetate 3:1) to monitor reaction progress. The desired product (Rf ~0.5) often separates from chlorinated byproducts (Rf <0.3).
  • Spectroscopy: Compare NMR chemical shifts: nitro groups appear as singlets near δ 8.5 ppm in CDCl₃, while chlorine substituents deshield adjacent protons .
  • Mass Spec: Look for [M+H]+ peaks at m/z 228.98 (calculated for C₆H₂ClN₃O₃) .

Q. What strategies optimize fluorescence-based detection using benzoxadiazole derivatives?

  • pH Control: Fluorescence intensity of thiol adducts (e.g., with glutathione) peaks at pH 7.4. Below pH 6, protonation quenches emission .
  • Quencher Avoidance: Exclude heavy metals (e.g., Cu²⁺) that disrupt fluorophore stability.
  • Excitation/Emission: Set λex = 470 nm and λem = 550 nm for nitrobenzoxadiazole-thiol conjugates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.